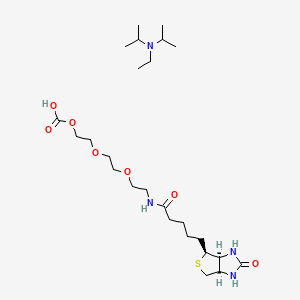![molecular formula C9H7BrN2O2S B8120447 Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8120447.png)
Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate: is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core substituted with an amino group at the 3-position, a bromine atom at the 4-position, and a methyl ester group at the 2-position. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves a multi-step process. One common method is the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This method involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro groups in the precursor compounds can be reduced to amino groups.
Coupling Reactions: The amino group at the 3-position can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Buchwald-Hartwig coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of nitro groups.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of kinase inhibitors. Thienopyridine derivatives have been explored for their ability to inhibit specific kinases, which are enzymes involved in various cellular processes, including cell growth and differentiation .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate is primarily related to its role as a kinase inhibitor. The compound interacts with the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness: Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which allows for targeted interactions with biological molecules. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-7(11)6-4(10)2-12-3-5(6)15-8/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKZSKNQYWGGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=NC=C2S1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)
